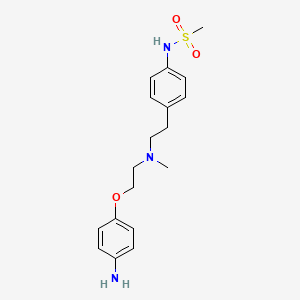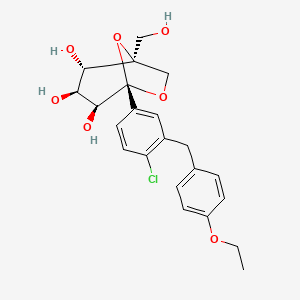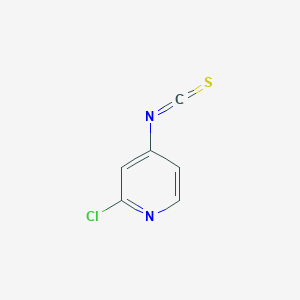![molecular formula C10H11ClN2O2 B13447266 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various receptor tyrosine kinases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid at reflux conditions . The yields of these reactions range from 45% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions are typically carried out using triethylsilane and trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid in acetonitrile at reflux conditions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced pyrrolopyridine derivatives .
Scientific Research Applications
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these cellular processes, leading to reduced tumor growth and metastasis . The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: Another derivative with potential biological applications.
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Used in various chemical reactions and research applications.
Uniqueness
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which allows it to effectively inhibit receptor tyrosine kinases. This makes it a valuable compound for developing targeted therapies for cancer and other diseases .
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10;/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14);1H |
InChI Key |
QIWLJBLUHVNMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CCC(=O)O)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
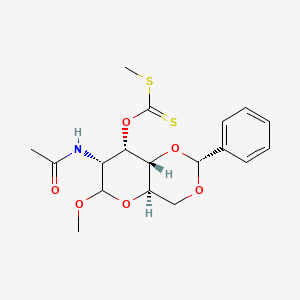
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
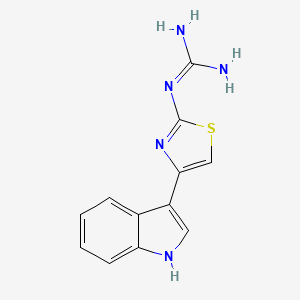
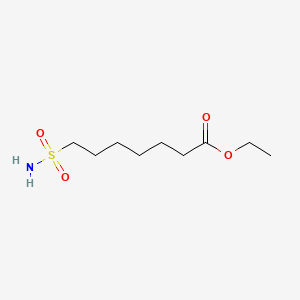
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
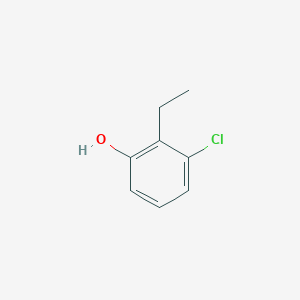
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
